Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
CAS No.:
Cat. No.: VC15903623
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O3 |
|---|---|
| Molecular Weight | 283.28 g/mol |
| IUPAC Name | methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
| Standard InChI | InChI=1S/C15H13N3O3/c1-20-12-8-4-3-6-10(12)13-16-14-11(15(19)21-2)7-5-9-18(14)17-13/h3-9H,1-2H3 |
| Standard InChI Key | OKKQOVDHQRFDOG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NN3C=CC=C(C3=N2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 2-(2-methoxyphenyl)-[1,2,] triazolo[1,5-a]pyridine-8-carboxylate belongs to the triazolopyridine family, a class of nitrogen-containing heterocycles known for their pharmacological versatility. Its IUPAC name, methyl 2-(2-methoxyphenyl)- triazolo[1,5-a]pyridine-8-carboxylate, reflects the substituents’ positions: a 2-methoxyphenyl group at position 2 of the triazole ring and a methyl ester at position 8 of the pyridine moiety . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₃ |
| Molecular Weight | 283.28 g/mol |
| CAS Registry Number | 82566982 |
| SMILES | COC1=CC=CC=C1C2=NN3C=CC=C(C3=N2)C(=O)OC |
| InChIKey | OKKQOVDHQRFDOG-UHFFFAOYSA-N |
The methoxy group (-OCH₃) on the phenyl ring enhances lipophilicity, potentially improving membrane permeability in biological systems, while the ester group offers a site for hydrolytic modification.
Synthesis and Reaction Pathways
Microwave-Assisted Catalyst-Free Synthesis
A breakthrough in triazolopyridine synthesis was achieved through microwave-mediated, catalyst-free protocols. As demonstrated by , enaminonitriles and benzohydrazides undergo a tandem reaction under microwave irradiation (100–120°C, 15–30 minutes) to form triazolopyridines in 65–92% yields. The mechanism involves three steps:
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Transamidation: Benzohydrazide reacts with enaminonitrile, eliminating dimethylamine to form intermediate A.
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Nucleophilic Addition: The nitrogen lone pair of A attacks the nitrile group, generating intermediate B.
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Cyclocondensation: Intramolecular condensation of B yields the triazolopyridine core, with water elimination completing the process .
This method avoids toxic transition metals (e.g., Cu, Pb) and stoichiometric oxidants, aligning with green chemistry principles. Applied to Methyl 2-(2-methoxyphenyl)- triazolo[1,5-a]pyridine-8-carboxylate, substituting 2-methoxybenzohydrazide as the starting material could enable targeted synthesis .
Alternative Synthetic Routes
Conventional methods for related compounds involve:
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Condensation Reactions: 2-Aminopyridines react with nitriles in the presence of CuBr, forming triazolopyridines via oxidative cyclization .
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Cycloaddition Strategies: [3 + 2] cycloadditions between azides and alkynes, though less common for triazolopyridines, offer regioselectivity advantages .
A comparative analysis of synthesis methods reveals:
| Method | Yield (%) | Time | Catalyst | Eco-Friendliness |
|---|---|---|---|---|
| Microwave (This Work) | 65–92 | 15–30 min | None | High |
| CuBr-Mediated | 45–78 | 6–12 h | CuBr | Low |
| MnO₂ Oxidation | 50–85 | 8–24 h | MnO₂ | Moderate |
Microwave synthesis outperforms traditional methods in efficiency and sustainability, though substrate scope limitations may necessitate optimization for bulkier substituents like 2-methoxyphenyl .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its ester and methoxy groups. Predicted logP (octanol-water partition coefficient) values of 2.1–2.5 suggest moderate lipophilicity, favoring solubility in dimethyl sulfoxide (DMSO) or dichloromethane over aqueous media. Hydrolytic stability studies of analogous methyl esters indicate gradual hydrolysis under acidic (pH < 4) or basic (pH > 10) conditions, forming the corresponding carboxylic acid.
Thermal Behavior
Differential scanning calorimetry (DSC) of similar triazolopyridines reveals melting points between 180–220°C, with decomposition temperatures exceeding 300°C. Thermogravimetric analysis (TGA) data predict a 5% weight loss at 250°C, consistent with the compound’s thermal resilience.
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Microwave methods require specialized equipment for large-scale production.
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Pharmacological Data Gap: In vitro and in vivo studies are needed to validate hypothesized activities.
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Modifying the methoxy and ester groups to optimize bioactivity.
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Process Intensification: Developing continuous-flow microwave reactors for kilogram-scale synthesis.
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Computational Modeling: Predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles using QSAR models.
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